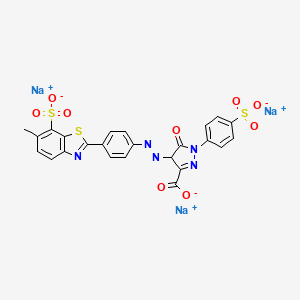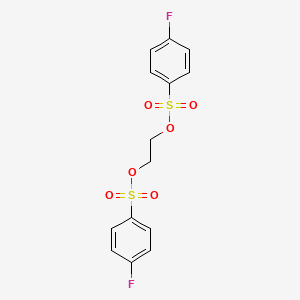
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C14H12F2O6S2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of two 4-fluorobenzenesulfonate groups attached to an ethane-1,2-diyl backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of ethane-1,2-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for ethane-1,2-diyl bis(4-fluorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed to produce ethane-1,2-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with ethane-1,2-diyl bis(4-fluorobenzenesulfonate) include:
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Bases like pyridine, triethylamine
Major Products
The major products formed from reactions involving ethane-1,2-diyl bis(4-fluorobenzenesulfonate) depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an ethane-1,2-diyl bis(amine) derivative and 4-fluorobenzenesulfonic acid .
Applications De Recherche Scientifique
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethane-1,2-diyl bis(4-fluorobenzenesulfonate) involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The compound’s sulfonate groups are good leaving groups, making it reactive towards nucleophiles. This property is exploited in various chemical and biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
- Ethane-1,2-diyl bis(4-chlorobenzenesulfonate)
- Ethane-1,2-diyl bis(4-bromobenzenesulfonate)
Uniqueness
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms in its structure. Fluorine imparts distinct chemical properties, such as increased stability and reactivity, compared to its methyl, chloro, and bromo counterparts. This makes it particularly useful in applications requiring high reactivity and specificity .
Propriétés
Numéro CAS |
6278-61-1 |
|---|---|
Formule moléculaire |
C14H12F2O6S2 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)sulfonyloxyethyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C14H12F2O6S2/c15-11-1-5-13(6-2-11)23(17,18)21-9-10-22-24(19,20)14-7-3-12(16)4-8-14/h1-8H,9-10H2 |
Clé InChI |
OLVGNYXEWSUSPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


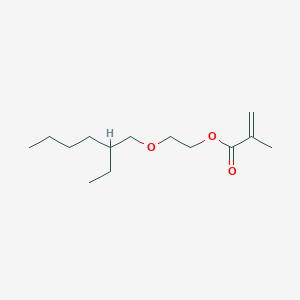
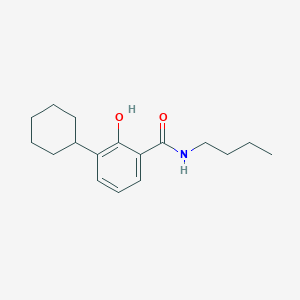
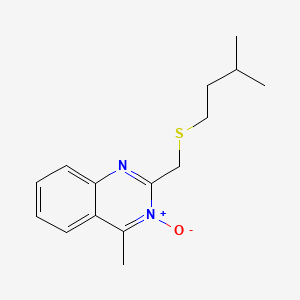
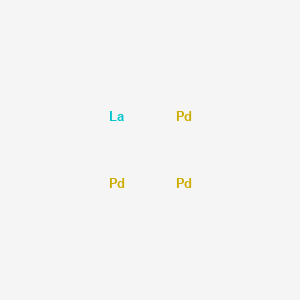
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
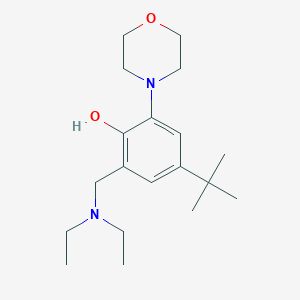
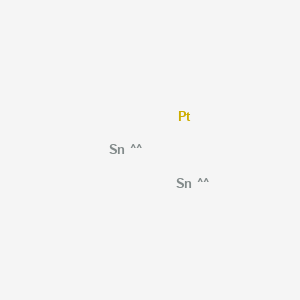
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
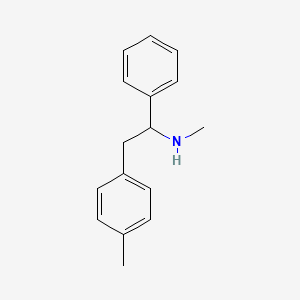
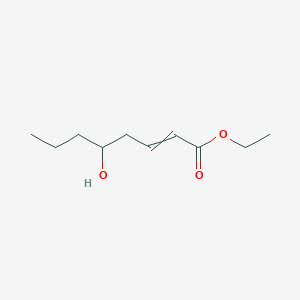
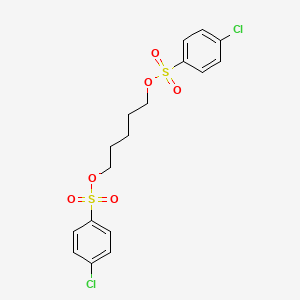
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
